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molecular formula C9H9ClN4O2S B8698080 2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-17-0

2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No. B8698080
M. Wt: 272.71 g/mol
InChI Key: LALVDCRWHHEMSV-UHFFFAOYSA-N
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Patent
US07307165B2

Procedure details

N′-(2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-N,N-diisobutylformamidine (0.93 g, 2.26 mmol) was dissolved in dioxane (9.00 mL), and 36% concentrated hydrochloric acid (9.0 mL, 107 mmol) was added dropwise to the solution under stirring at 100° C. The mixture was stirred for 15 hours at 100 to 105° C., then left to cool to room temperature and concentrated under reduced pressure until crystals occurred. Water (30.0 mL) was poured into the residues, and the crystals were completely precipitated, then filtered, washed with water and washed with methanol, to give the title compound as white crystals. The yield was 0.31 g (50.4%).
Name
N′-(2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-N,N-diisobutylformamidine
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH:10]3[CH2:12][CH2:11]3)=[N:6][N:5]2[C:13]=1[S:14]([N:17]=CN(CC(C)C)CC(C)C)(=[O:16])=[O:15].Cl>O1CCOCC1>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH:10]3[CH2:12][CH2:11]3)=[N:6][N:5]2[C:13]=1[S:14]([NH2:17])(=[O:15])=[O:16]

Inputs

Step One
Name
N′-(2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-N,N-diisobutylformamidine
Quantity
0.93 g
Type
reactant
Smiles
ClC=1N=C2N(N=C(C=C2)C2CC2)C1S(=O)(=O)N=CN(CC(C)C)CC(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 hours at 100 to 105° C.
Duration
15 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure until crystals
ADDITION
Type
ADDITION
Details
Water (30.0 mL) was poured into the residues
CUSTOM
Type
CUSTOM
Details
the crystals were completely precipitated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(N=C(C=C2)C2CC2)C1S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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